molecular formula C20H20N2O4 B11004908 N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}-L-alanine

N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}-L-alanine

Cat. No.: B11004908
M. Wt: 352.4 g/mol
InChI Key: MDVPJWOGVNSEAW-AWEZNQCLSA-N
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Description

(2S)-2-({2-[5-(BENZYLOXY)-1H-INDOL-1-YL]ACETYL}AMINO)PROPANOIC ACID is a complex organic compound with a unique structure that includes an indole ring substituted with a benzyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-({2-[5-(BENZYLOXY)-1H-INDOL-1-YL]ACETYL}AMINO)PROPANOIC ACID typically involves multiple steps, starting with the preparation of the indole derivative. The benzyloxy group is introduced through a substitution reaction, followed by the acetylation of the indole nitrogen. The final step involves the coupling of the acetylated indole with (2S)-2-aminopropanoic acid under specific reaction conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-({2-[5-(BENZYLOXY)-1H-INDOL-1-YL]ACETYL}AMINO)PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the acetyl group or to modify the indole ring.

    Substitution: The indole ring can undergo electrophilic substitution reactions, introducing different substituents at various positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens or nitro compounds for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction can lead to deacetylated indole compounds.

Scientific Research Applications

(2S)-2-({2-[5-(BENZYLOXY)-1H-INDOL-1-YL]ACETYL}AMINO)PROPANOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving indole derivatives, which are known to have biological activity.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-({2-[5-(BENZYLOXY)-1H-INDOL-1-YL]ACETYL}AMINO)PROPANOIC ACID involves its interaction with specific molecular targets. The indole ring can interact with various enzymes or receptors, potentially modulating their activity. The benzyloxy group may enhance the compound’s binding affinity or selectivity towards these targets. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-({2-[5-(BENZYLOXY)-1H-INDOL-1-YL]ACETYL}AMINO)PROPANOIC ACID is unique due to its specific combination of an indole ring with a benzyloxy group and an acetylated amino acid. This structure provides distinct chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

IUPAC Name

(2S)-2-[[2-(5-phenylmethoxyindol-1-yl)acetyl]amino]propanoic acid

InChI

InChI=1S/C20H20N2O4/c1-14(20(24)25)21-19(23)12-22-10-9-16-11-17(7-8-18(16)22)26-13-15-5-3-2-4-6-15/h2-11,14H,12-13H2,1H3,(H,21,23)(H,24,25)/t14-/m0/s1

InChI Key

MDVPJWOGVNSEAW-AWEZNQCLSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)CN1C=CC2=C1C=CC(=C2)OCC3=CC=CC=C3

Canonical SMILES

CC(C(=O)O)NC(=O)CN1C=CC2=C1C=CC(=C2)OCC3=CC=CC=C3

Origin of Product

United States

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